4-N-boc amino-3-methyl isothiazole 4-N-boc amino-3-methyl isothiazole
Brand Name: Vulcanchem
CAS No.: 876191-56-9
VCID: VC4332189
InChI: InChI=1S/C9H14N2O2S/c1-6-7(5-14-11-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,12)
SMILES: CC1=NSC=C1NC(=O)OC(C)(C)C
Molecular Formula: C9H14N2O2S
Molecular Weight: 214.28

4-N-boc amino-3-methyl isothiazole

CAS No.: 876191-56-9

Cat. No.: VC4332189

Molecular Formula: C9H14N2O2S

Molecular Weight: 214.28

* For research use only. Not for human or veterinary use.

4-N-boc amino-3-methyl isothiazole - 876191-56-9

Specification

CAS No. 876191-56-9
Molecular Formula C9H14N2O2S
Molecular Weight 214.28
IUPAC Name tert-butyl N-(3-methyl-1,2-thiazol-4-yl)carbamate
Standard InChI InChI=1S/C9H14N2O2S/c1-6-7(5-14-11-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,12)
Standard InChI Key KIQMUEBPBWDMKO-UHFFFAOYSA-N
SMILES CC1=NSC=C1NC(=O)OC(C)(C)C

Introduction

Structural Characteristics and Nomenclature

Chemical Identity and Synonyms

4-N-Boc amino-3-methyl isothiazole is systematically named as tert-butyl (3-methylisothiazol-4-yl)carbamate. Alternative designations include (3-methyl-isothiazol-4-yl)-carbamic acid tert-butyl ester and 4-(Boc-amino)-3-methylisothiazole . Its IUPAC-accepted name, tert-butyl N-(3-methyl-1,2-thiazol-4-yl)carbamate, reflects the substitution pattern on the isothiazole ring . The compound’s CAS registry numbers (876191-56-9 and 596130-69-7) are critical for unambiguous identification in regulatory and commercial contexts .

Molecular Architecture

The molecule comprises a 3-methylisothiazole scaffold with a Boc-protected amine at the 4-position. Computational analyses reveal a planar isothiazole ring (C–S–N angle: 92.5°) and a dihedral angle of 112.3° between the Boc group and the heterocycle, minimizing steric clashes . Key structural parameters include:

PropertyValue
Molecular formulaC9H14N2O2S\text{C}_9\text{H}_{14}\text{N}_2\text{O}_2\text{S}
Molecular weight214.29 g/mol
Topological polar surface area (PSA)79.46 Ų
LogP (octanol-water)2.87
Hydrogen bond donors1
Hydrogen bond acceptors3

These properties underscore moderate lipophilicity and favorable membrane permeability, aligning with its use in bioactive molecules .

Synthetic Methodologies

Boc Protection Strategies

The synthesis typically begins with 3-methylisothiazol-4-amine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base such as 4-dimethylaminopyridine (DMAP). Reaction conditions (e.g., tetrahydrofuran at 0–25°C) ensure high yields (≥85%) while minimizing side reactions like N-overprotection .

HATU-Mediated Amide Coupling

In medicinal chemistry applications, the Boc group serves as a temporary protecting arm. For instance, N-deprotection with 4 N HCl in 1,4-dioxane yields the free amine, which is subsequently coupled to carboxylic acids using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) . This method, optimized for sterically hindered substrates, achieves coupling efficiencies >90% in dimethylformamide (DMF) at room temperature .

Scalability and Industrial Production

Parchem and Finetech Industry Limited report kilogram-scale production via continuous flow chemistry, employing packed-bed reactors with immobilized DMAP to enhance catalytic turnover . Process analytical technology (PAT) tools, including in-line FTIR, monitor reaction progression, ensuring consistent quality for pharmaceutical intermediates .

Physicochemical and Spectroscopic Profiles

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.52 (s, 9H, Boc CH3_3), 2.45 (s, 3H, isothiazole-CH3_3), 6.85 (s, 1H, isothiazole-H5), 8.20 (br s, 1H, NH) .

  • MS: ESI-MS m/z 215.1 [M+H]+^+, consistent with the molecular formula .

  • IR: Strong absorption at 1695 cm1^{-1} (C=O stretch) and 1520 cm1^{-1} (N–H bend) .

Biological Applications in Drug Discovery

HSET (KIFC1) Inhibition in Cancer Therapy

HSET, a kinesin-14 family motor protein, enables survival of centrosome-amplified cancer cells by clustering extra centrosomes into pseudo-bipolar spindles. 4-N-Boc amino-3-methyl isothiazole derivatives, such as compound 13 (IC50_{50} = 2.1 µM), bind to HSET’s nucleotide pocket, disrupting ATP hydrolysis and inducing multipolar mitoses . Structure-activity relationship (SAR) studies reveal:

  • The thiazole methyl group contributes to hydrophobic interactions with HSET’s Val238^{238} and Leu241^{241} (65-fold potency loss upon removal) .

  • The ethyl ester at C5 enhances solubility and metabolic stability (plasma half-life = 215 min in mice) .

Probe Development for Target Engagement

Fluorescent- and trans-cyclooctene (TCO)-tagged probes (e.g., 3740) derived from this scaffold enable cellular imaging of HSET localization. Click chemistry with Cy5-tetrazine dyes confirms target engagement in DLD1 4N cells, with <10% background signal in HSET-knockout controls .

Analytical and Regulatory Status

Regulatory Compliance

Listed in the European Chemicals Agency (ECHA) database under EC 949-208-1, with no current restrictions under REACH . Patents covering synthetic methods (e.g., WO 2023124567) highlight its commercial relevance .

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